2-Amino-6-phenylpyridine

Descripción general

Descripción

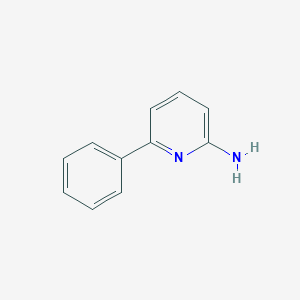

2-Amino-6-phenylpyridine is a compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is a derivative of 2-aminopyridinium and acts as a potent antimalarial .

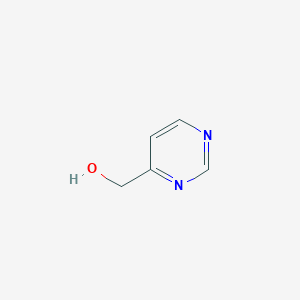

Molecular Structure Analysis

The molecular structure of 2-Amino-6-phenylpyridine is characterized by a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 6-position . The InChI code for this compound is 1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) .Physical And Chemical Properties Analysis

2-Amino-6-phenylpyridine is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The compound is stable under normal conditions but should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Insecticidal Activity

2-Amino-6-phenylpyridine derivatives have shown potential in the development of new insecticides. They exhibit high biological activity against pests like Mythimna separata , Aphis craccivora , and Tetranychus cinnabarinus . The derivatives can be synthesized through reactions such as Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation, with a good yield of about 85% .

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of nitrogen-containing heterocyclic compounds. These are fundamental in various fields, including pharmaceuticals and agrochemicals, due to their diverse biological activities .

Luminescent Metal Complexes

2-Amino-6-phenylpyridine can be a ligand for luminescent metal complexes, which are used in light-emitting devices. The fac-Ir(ppy)3 complex, where ppy denotes 2-phenylpyridine, is an example of such a complex with a high quantum yield .

Pesticide Chemistry

The amide compounds of 2-phenylpyridine, which include 2-Amino-6-phenylpyridine, play a significant role in pesticide chemistry. They are used to create compounds with insecticidal, fungicidal, and herbicidal properties .

Organic Synthesis

2-Amino-6-phenylpyridine serves as a building block in organic synthesis. It’s involved in various chemical reactions that form the basis for synthesizing more complex molecules used in medicinal chemistry and material science .

Crop Protection

Pyridine derivatives, including 2-Amino-6-phenylpyridine, are commonly used in crop protection. They form the basis of many herbicides, fungicides, and plant growth regulators, helping to protect crops from pests and diseases .

Chemical Research

As a compound with a pyridine base, 2-Amino-6-phenylpyridine is often used in chemical research to study the properties and reactions of pyridine-based molecules. This research can lead to the discovery of new applications and products .

Material Science

Due to its structural properties, 2-Amino-6-phenylpyridine can be used in material science to develop new materials with specific desired properties, such as conductivity or luminescence .

Propiedades

IUPAC Name |

6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344633 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phenylpyridine | |

CAS RN |

39774-25-9 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does 2-amino-6-phenylpyridine interact with ruthenium clusters, and what are the structural features of the resulting complexes?

A1: 2-Amino-6-phenylpyridine exhibits versatile coordination behavior with ruthenium clusters, leading to the formation of diverse complexes. The interaction depends on the reaction conditions and the specific ruthenium precursor used.

Q2: Does the reactivity of 2-amino-6-phenylpyridine differ between ruthenium and osmium carbonyl complexes?

A2: Yes, the reactivity of H2apyPh differs between ruthenium and osmium carbonyl complexes. While H2apyPh readily undergoes cyclometalation with ruthenium clusters under certain conditions, forming complexes like [Ru3(μ-H)2(μ3-3-HapyC6H4-N,N,C)2(CO)6] [], this cyclometalation is less favored with osmium clusters. In the case of osmium, cyclometalated products like [Os3(μ-H)2(μ-3-HapyC6H4-N,N,C)(CO)9] are only observed under specific conditions like thermolysis, highlighting a difference in reactivity between these metal systems [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)